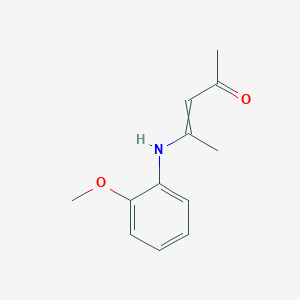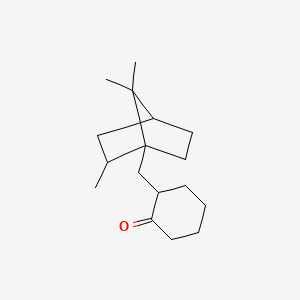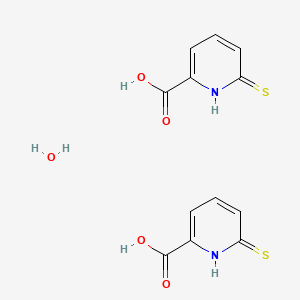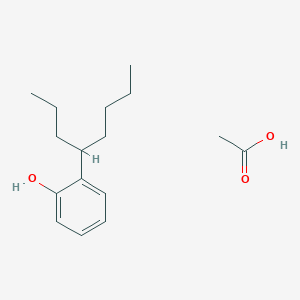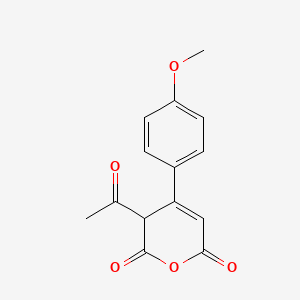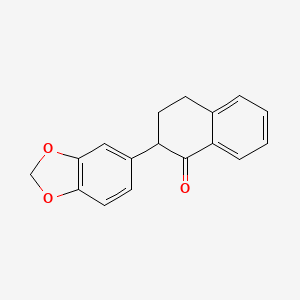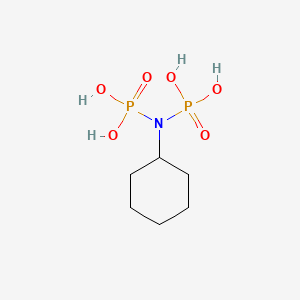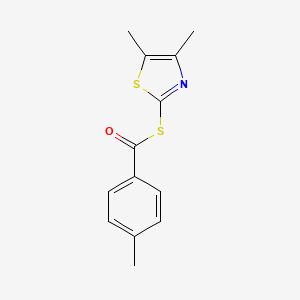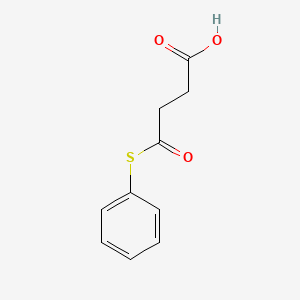
4-Oxo-4-(phenylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(phenylsulfanyl)butanoic acid is an organic compound with the molecular formula C10H10O3S. It is characterized by the presence of a phenylsulfanyl group attached to a butanoic acid backbone, with a ketone functional group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(phenylsulfanyl)butanoic acid typically involves the reaction of phenylthiol with a suitable butanoic acid derivative. One common method is the reaction of phenylthiol with 4-oxobutanoic acid under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-(phenylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4-hydroxy-4-(phenylsulfanyl)butanoic acid.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Hydroxy-4-(phenylsulfanyl)butanoic acid.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-Oxo-4-(phenylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(phenylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The ketone group may also play a role in its mechanism of action by participating in redox reactions or forming covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4-phenylbutanoic acid: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.
4-Oxo-4-(phenylamino)butanoic acid: Contains an amino group instead of a sulfanyl group, leading to different reactivity and biological activity.
4-Oxo-4-(4-phenylphenyl)butanoic acid: Has a biphenyl group, which affects its steric and electronic properties.
Uniqueness
4-Oxo-4-(phenylsulfanyl)butanoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity in substitution reactions and may contribute to its potential therapeutic effects.
Propriétés
Numéro CAS |
65952-94-5 |
|---|---|
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
4-oxo-4-phenylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H10O3S/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Clé InChI |
ZBCUSDIMOSXUMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



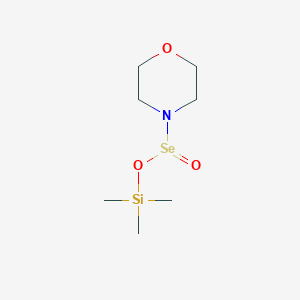
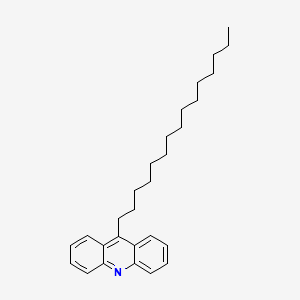
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
